R(+)-IAA-94
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Overview
Description
R(+)-IAA-94: is a chemical compound known for its unique properties and applications in various scientific fields. It is a chiral molecule, meaning it has a non-superimposable mirror image, which can significantly influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R(+)-IAA-94 typically involves several steps, starting from commercially available precursors. The process often includes chiral resolution techniques to obtain the desired enantiomer. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions: R(+)-IAA-94 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: R(+)-IAA-94 is used as a chiral building block in the synthesis of various complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and signaling pathways. Its chiral nature allows researchers to investigate the role of stereochemistry in biological interactions.
Medicine: this compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs that target specific chiral receptors or enzymes. Its unique properties may lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its chiral properties can be exploited to create products with specific desired characteristics.
Mechanism of Action
The mechanism by which R(+)-IAA-94 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
S(-)-IAA-94: The enantiomer of R(+)-IAA-94, which may have different biological activities and interactions due to its opposite chirality.
Other Chiral Amino Acids: Compounds like L-alanine and D-alanine, which also exhibit chirality and are used in various scientific applications.
Uniqueness: this compound is unique due to its specific stereochemistry and the resulting biological and chemical properties. Its ability to interact with chiral receptors and enzymes makes it valuable in research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[[(2R)-6,7-dichloro-2-cyclopentyl-2-methyl-1-oxo-3H-inden-5-yl]oxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4/c1-17(10-4-2-3-5-10)7-9-6-11(23-8-12(20)21)14(18)15(19)13(9)16(17)22/h6,10H,2-5,7-8H2,1H3,(H,20,21)/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOJGTHBMJBOSP-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54197-31-8 |
Source
|
Record name | 2-[[(2R)-6,7-Dichloro-2-cyclopentyl-2,3-dihydro-2-methyl-1-oxo-1H-inden-5-yl]oxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54197-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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